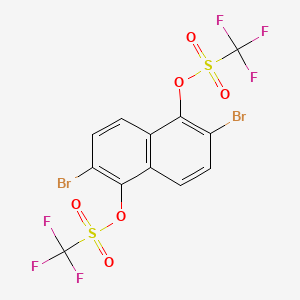
2-(Piperazin-1-ylmethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-ylmethyl)phenylboronic acid is an organic compound with the molecular formula C11H17BN2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The presence of both a piperazine ring and a boronic acid group in its structure makes it a valuable intermediate in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)phenylboronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with piperazine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-Bromomethylphenylboronic acid+Piperazine→2-(Piperazin-1-ylmethyl)phenylboronic acid
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-ylmethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-ylmethyl)phenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-ylmethyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and receptor ligands. The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The piperazine ring can enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the piperazine ring, making it less versatile in medicinal chemistry applications.
3-Formylphenylboronic acid: Contains a formyl group instead of a piperazine ring, used in different synthetic applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
2-(Piperazin-1-ylmethyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C11H17BN2O2 |
|---|---|
Peso molecular |
220.08 g/mol |
Nombre IUPAC |
[2-(piperazin-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2 |
Clave InChI |
DXNYRZCHEWHGGF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CN2CCNCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)

![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)



![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)


![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)

